molecular formula C6H6N2O3 B581671 5-Amino-6-hydroxypyridine-3-carboxylic acid CAS No. 1367986-63-7

5-Amino-6-hydroxypyridine-3-carboxylic acid

Cat. No.: B581671
CAS No.: 1367986-63-7
M. Wt: 154.125
InChI Key: ILYFNKIXWWNLFS-UHFFFAOYSA-N
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Description

5-Amino-6-hydroxypyridine-3-carboxylic acid (CAS: 1367986-63-7) is a multifunctional pyridine derivative with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . As a building block in medicinal chemistry, its structure incorporates three distinct functional groups—an amino group, a hydroxyl group, and a carboxylic acid—on a pyridine ring, making it a valuable scaffold for the synthesis of diverse heterocyclic compounds . Pyridine-3-carboxylic acid derivatives are of significant research interest due to their prevalence in biopharmaceuticals and fundamental biological processes . Such compounds frequently exhibit versatile pharmacological profiles and have shown promise in therapeutic areas including antiviral, anti-tumor, and anti-infective research . The presence of multiple coordination sites allows this compound to potentially act as a ligand in metal complexation studies or be used in the development of physiologically relevant molecules . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYFNKIXWWNLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction Strategy

A classical method for synthesizing 5-amino-6-hydroxypyridine-3-carboxylic acid involves nitration followed by reduction. While specific details from excluded sources cannot be cited, general organic chemistry principles suggest the following pathway:

  • Nitration of 6-hydroxypyridine-3-carboxylic acid : Introduction of a nitro group at the 5-position using nitric acid under controlled conditions.

  • Reduction to amine : Catalytic hydrogenation or chemical reduction (e.g., using hydrogen gas with palladium or tin(II) chloride) converts the nitro group to an amino group.

This method, though straightforward, faces challenges in regioselectivity and requires stringent control over reaction conditions to avoid over-nitration or side reactions.

Patent-Based Ester Synthesis and Hydrolysis

A patent by Bayer Aktiengesellschaft (US4849519) outlines a process for synthesizing 6-hydroxy-3-pyridinecarboxylic acid esters, which can be hydrolyzed to the free acid.

Key Steps:

  • Formation of 1-dialkylamino-1,3-butadiene-2,4-dicarboxylic acid esters : Reacting dialkylamines with diethyl acetylenedicarboxylate yields the diene ester precursor.

  • Cyclization under aprotic polar solvents : Heating the diene ester in solvents like dimethylformamide (DMF) at 160–190°C induces cyclization to form the 6-hydroxy-3-pyridinecarboxylate ester.

  • Hydrolysis to carboxylic acid : Acidic or basic hydrolysis (e.g., using HCl or NaOH) converts the ester to 6-hydroxypyridine-3-carboxylic acid.

Advantages:

  • Avoids ecologically hazardous fuming sulfuric acid used in older methods.

  • Scalable for industrial production.

Limitations:

  • High energy consumption due to elevated temperatures.

Catalytic One-Pot Synthesis

Recent advances in green chemistry have enabled one-pot syntheses using natural catalysts. A PMC study demonstrates the efficacy of betaine and guanidine derivatives in forming pyridone scaffolds.

Adaptation for Target Compound

While the study focuses on 6-amino-2-pyridone-3,5-dicarbonitrile, its methodology can be extrapolated:

  • Condensation of aldehyde and malononitrile : For this compound, substituting p-tolualdehyde with a hydroxyl-containing aldehyde could yield the desired backbone.

  • Betaine-catalyzed cyclization : Betaine (10 mol%) facilitates ring closure at room temperature, followed by hydrolysis of nitriles to carboxylic acids.

Reaction Conditions:

StepReagents/CatalystsTemperatureTime
Aldehyde condensationBetaine (10 mol%)Room temp5–10 min
CyclizationMethanolReflux1–2 hours

Advantages:

  • Eliminates high-temperature steps.

  • Uses non-toxic, biodegradable catalysts.

Industrial Production Considerations

Continuous Flow Reactors

Modern industrial setups optimize the Bayer patent’s method by employing continuous flow reactors. Benefits include:

  • Enhanced heat transfer for cyclization steps.

  • Improved yield (estimated >80% based on analogous processes).

Purification Techniques

  • Recrystallization : Ethanol-water mixtures purify the final product.

  • Chromatography : Reserved for high-purity pharmaceutical grades.

Comparative Analysis of Methods

MethodStepsCatalysts/ReagentsTemperatureScalabilityEco-Friendliness
Nitration/Reduction2HNO₃, H₂/Pd50–100°CModerateLow (hazardous waste)
Patent-Based Ester3DMF, HCl/NaOH160–190°CHighModerate
Catalytic One-Pot2Betaine, methanolRoom tempEmergingHigh

Key Findings :

  • The patent method balances scalability and yield but requires energy-intensive conditions.

  • Catalytic one-pot synthesis offers ecological benefits but needs optimization for industrial adoption .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-hydroxypyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-amino-6-oxo-pyridine-3-carboxylic acid.

    Reduction: Formation of 5-amino-6-hydroxypyridine-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Amino-6-hydroxypyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-6-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 5-amino-6-hydroxypyridine-3-carboxylic acid and analogous compounds:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound Not explicitly provided C₆H₆N₂O₃ -NH₂ (5), -OH (6), -COOH (3) ~154.12 (estimated) Potential enzyme substrate
5-Aminonicotinic acid (5-Aminopyridine-3-carboxylic acid) 24242-19-1 C₆H₆N₂O₂ -NH₂ (5), -COOH (3) 138.12 Intermediate in drug synthesis
5-Hydroxy-6-methylpyridine-3-carboxylic acid - C₇H₇NO₃ -OH (5), -CH₃ (6), -COOH (3) 153.14 Studied in crystallography
5-Amino-6-(methylamino)pyridine-3-carboxylic acid 1368710-95-5 C₇H₉N₃O₂ -NH₂ (5), -NHCH₃ (6), -COOH (3) 167.17 Research chemical
3-Amino-6-chloropyridine-2-carboxylic acid 1112213-20-3 C₆H₅ClN₂O₂ -NH₂ (3), -Cl (6), -COOH (2) 172.57 Herbicide intermediate
Key Observations:
  • Substituent Effects: The hydroxyl group at position 6 in the target compound enhances polarity and hydrogen-bonding capacity compared to methyl (e.g., 5-hydroxy-6-methylpyridine-3-carboxylic acid) or chloro (e.g., 3-amino-6-chloropyridine-2-carboxylic acid) substituents .
  • Acidity: The carboxylic acid at position 3 is common across all analogs, but electron-withdrawing groups (e.g., -Cl in 3-amino-6-chloropyridine-2-carboxylic acid) increase its acidity compared to electron-donating groups (e.g., -NH₂) .
  • Biological Relevance : Hydroxypyridine derivatives, such as the target compound, are implicated in enzymatic reactions (e.g., oxygenase-mediated cleavage of vitamin B6 derivatives) .

Biological Activity

5-Amino-6-hydroxypyridine-3-carboxylic acid (also known as 5-AHPCA) is a pyridine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with amino, hydroxyl, and carboxylic acid functional groups. This unique structure contributes to its ability to interact with various biological targets, influencing its pharmacological properties.

The biological activity of 5-AHPCA is primarily attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. This allows it to interact with enzymes and receptors, modulating their activity. Specific pathways affected include:

  • Enzyme Inhibition : 5-AHPCA has been investigated for its potential role in inhibiting certain enzymes involved in metabolic processes, which may contribute to its therapeutic effects.
  • Antioxidant Activity : The compound has shown promise as an antioxidant, protecting cells from oxidative stress by scavenging free radicals .
  • Antimicrobial Properties : Preliminary studies suggest that 5-AHPCA exhibits antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.

Antioxidant Activity

Research indicates that 5-AHPCA can protect cells from oxidative damage. For instance, it has been shown to enhance mitochondrial function under conditions of oxidative stress, which is critical for maintaining cellular health .

Antimicrobial Activity

Studies have demonstrated that 5-AHPCA possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness varies depending on the concentration and the specific bacterial strain tested.

Anticancer Potential

Emerging evidence suggests that 5-AHPCA may have anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cells, particularly in lung adenocarcinoma models (A549 cells) at micromolar concentrations . This effect appears to be dose-dependent and varies with structural modifications of the compound.

Case Studies

  • Antioxidant Effects in Cellular Models :
    A study assessed the protective effects of 5-AHPCA on human lymphocytes subjected to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential as a cytoprotective agent .
  • Antimicrobial Efficacy :
    In a series of experiments evaluating the antimicrobial activity of 5-AHPCA, it was found to inhibit the growth of multidrug-resistant strains of Staphylococcus aureus. The compound's effectiveness was compared to standard antibiotics, showing promising results against resistant strains.
  • Anticancer Activity :
    Research involving A549 lung cancer cells demonstrated that treatment with 5-AHPCA reduced cell viability significantly. The compound exhibited a structure-dependent anticancer effect, suggesting that modifications to its chemical structure could enhance its potency while minimizing toxicity to normal cells .

Research Findings Summary

Biological Activity Findings References
AntioxidantProtects against oxidative stress; enhances mitochondrial function
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; notable against resistant strains
AnticancerInhibits proliferation of A549 lung cancer cells; dose-dependent effects observed

Q & A

Q. What are the recommended synthetic routes for 5-Amino-6-hydroxypyridine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of pyridinecarboxylic acid derivatives typically involves cyclization or functional group modification. For example, substituted pyridines are often synthesized via condensation reactions or halogenation followed by hydrolysis (e.g., 5-chloro-3-pyridinecarboxylic acid synthesis in ). Optimization may include adjusting pH, temperature, and catalysts. For amino-hydroxypyridine derivatives, protecting group strategies (e.g., Boc for amines) and controlled oxidation/reduction steps are critical to preserve regioselectivity .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • NMR : Use 1H^1H- and 13C^13C-NMR to confirm the positions of the amino, hydroxyl, and carboxylic acid groups. Compare spectral data with structurally related compounds (e.g., 5-hydroxy-6-methylpyridine-3-carboxylic acid in ).
  • HPLC : Assess purity using reversed-phase HPLC with UV detection (≥98% purity thresholds, as seen in ).
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (e.g., C6_6H6_6N2_2O3_3) and fragmentation patterns .

Q. What stability considerations are critical for handling and storing this compound?

The compound’s stability depends on pH and temperature. Pyridinecarboxylic acids with hydroxyl groups (e.g., 5-hydroxy-6-methylpyridine-3-carboxylic acid in ) may undergo tautomerization or oxidation. Store under inert conditions (argon/nitrogen) at −20°C, and avoid prolonged exposure to light or moisture. Pre-formulation studies should assess degradation pathways using accelerated stability testing (40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges). Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). Cross-reference with structurally similar compounds, such as 6-cyclopropyl-5-methoxypyridazine-3-carboxylic acid (), to identify structure-activity relationships (SAR). Meta-analyses of published IC50_{50} values and dose-response curves are recommended .

Q. What computational methods are suitable for predicting the reactivity of this compound in synthetic or biological systems?

Density Functional Theory (DFT) calculations can model tautomeric equilibria (e.g., keto-enol forms) and predict electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) may identify potential binding interactions with enzymes like kinases or carboxylases. PubChem-derived InChI keys (e.g., HNNBZTKVAHBTMB-UHFFFAOYSA-N in ) enable database alignment for comparative analyses .

Q. What strategies are effective for incorporating this compound into drug development pipelines targeting microbial resistance?

Pyridinecarboxylic acid derivatives are explored as metallo-β-lactamase inhibitors or efflux pump disruptors. Design hybrid molecules by conjugating the core structure with known pharmacophores (e.g., fluoroquinolones). Evaluate synergy with existing antibiotics using checkerboard assays. Toxicity profiling (e.g., hERG inhibition, hepatotoxicity) should precede in vivo studies .

Methodological Notes

  • Data Validation : Cross-check spectral data with public databases (e.g., PubChem, ) and replicate synthesis under standardized conditions.
  • Ethical Compliance : Adhere to guidelines for non-therapeutic research (e.g., ), emphasizing that the compound is not FDA-approved for human use.

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